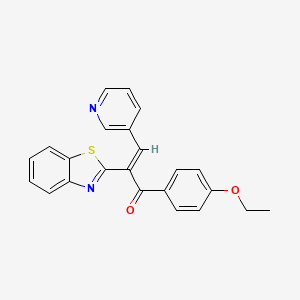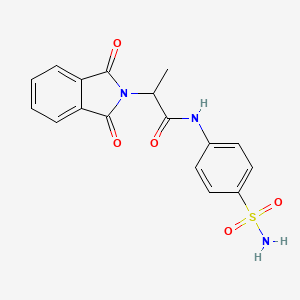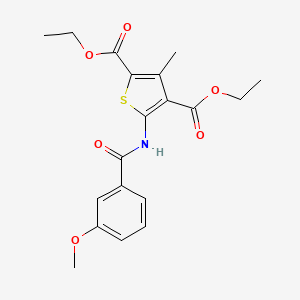
(2Z)-2-benzothiazol-2-yl-1-(4-ethoxyphenyl)-3-(3-pyridyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-benzothiazol-2-yl-1-(4-ethoxyphenyl)-3-(3-pyridyl)prop-2-en-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of (2Z)-2-benzothiazol-2-yl-1-(4-ethoxyphenyl)-3-(3-pyridyl)prop-2-en-1-one typically involves a multi-step process. One common method includes the condensation of 2-aminobenzothiazole with 4-ethoxybenzaldehyde and 3-pyridinecarboxaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
(2Z)-2-benzothiazol-2-yl-1-(4-ethoxyphenyl)-3-(3-pyridyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents include halogens and alkylating agents.
Scientific Research Applications
(2Z)-2-benzothiazol-2-yl-1-(4-ethoxyphenyl)-3-(3-pyridyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of (2Z)-2-benzothiazol-2-yl-1-(4-ethoxyphenyl)-3-(3-pyridyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
(2Z)-2-benzothiazol-2-yl-1-(4-ethoxyphenyl)-3-(3-pyridyl)prop-2-en-1-one can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: A simpler benzothiazole derivative with antimicrobial properties.
2-(4-ethoxyphenyl)benzothiazole: A compound with similar structural features but different biological activities.
3-(3-pyridyl)benzothiazole: Another derivative with potential anticancer properties.
Properties
Molecular Formula |
C23H18N2O2S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-3-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C23H18N2O2S/c1-2-27-18-11-9-17(10-12-18)22(26)19(14-16-6-5-13-24-15-16)23-25-20-7-3-4-8-21(20)28-23/h3-15H,2H2,1H3/b19-14- |
InChI Key |
NATBUDAFEWTBAL-RGEXLXHISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CN=CC=C2)/C3=NC4=CC=CC=C4S3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C(=CC2=CN=CC=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-5,5-dioxido-3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12154044.png)


![N'-[(Z)-(3-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12154073.png)
![Ethyl 4-[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B12154076.png)

![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12154091.png)
![(4E)-5-(4-chlorophenyl)-4-{hydroxy[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12154093.png)
![4-(4-fluorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide](/img/structure/B12154096.png)
![4'-hydroxy-1-methyl-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1'-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12154099.png)
![2'-butyl-1'-oxo-N-((tetrahydrofuran-2-yl)methyl)-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12154102.png)

![N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12154108.png)
![N-(2-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12154112.png)
